Trichloromelamine
Overview
Description
Trichloromelamine is a chemical compound with the molecular formula C3H3Cl3N6. It appears as a white or off-white to yellow fine powder with a chlorine odor . This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Mechanism of Action
Target of Action
Trichloromelamine primarily targets defects in the perovskite layer of solar cells . These defects can cause nonradiative recombination losses, which significantly affect the efficiency and stability of perovskite solar cells .
Mode of Action
This compound interacts with its targets by acting as a defect passivator . It is added into the perovskite precursor solution, where it interacts with uncoordinated lead ions in the perovskite . This interaction helps to passivate the defects, thereby improving the performance of the solar cells .
Biochemical Pathways
Its role as a defect passivator suggests that it influences the pathways related to energy conversion in perovskite solar cells .
Pharmacokinetics
It is known that the compound is unstable and sensitive to heat and friction . It is an oxidizer and can ignite spontaneously in contact with reactive organic materials .
Result of Action
The addition of this compound to the perovskite precursor solution results in an increase in the power conversion efficiency (PCE) of perovskite solar cells . Specifically, the PCE increased from 18.87% to 20.15% after the addition of this compound . Additionally, the environmental stability of the solar cells was also improved .
Action Environment
The action of this compound is influenced by environmental factors such as heat and friction . It is sensitive to these factors and can become unstable, potentially leading to spontaneous ignition . Therefore, careful handling and storage of this compound are crucial to ensure its efficacy and stability.
Preparation Methods
Trichloromelamine can be synthesized using melamine as the starting material. One method involves the use of a chlorine-containing compound as a halogenating agent. The process can be monitored using liquid chromatography with mass spectrometry (LC-MS) to ensure the correct dosing of the chlorine compound . Another method involves the intermediate formation of hexachloromelamine, which is then solubilized and brought into contact with melamine in the presence of an activator . These methods are designed to be efficient and environmentally friendly, reducing the need for expensive and hazardous reagents.
Chemical Reactions Analysis
Trichloromelamine undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can react with organic materials, potentially igniting spontaneously.
Substitution: It reacts with compounds like acetone, ammonia, aniline, or diphenylamine, leading to rapid reactions accompanied by smoke and flame.
Decomposition: When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, chlorine, nitrogen oxides, and hydrogen chloride gas.
Common reagents used in these reactions include strong oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trichloromelamine has several scientific research applications:
Comparison with Similar Compounds
Trichloromelamine can be compared with other similar compounds, such as:
Organochlorine Compounds: These compounds, like this compound, contain covalently bonded chlorine atoms and exhibit strong oxidizing properties.
This compound is unique due to its specific combination of strong oxidizing properties and its ability to act as a defect passivator in perovskite solar cells, which is not commonly observed in other similar compounds.
Properties
IUPAC Name |
2-N,4-N,6-N-trichloro-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3N6/c4-10-1-7-2(11-5)9-3(8-1)12-6/h(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNSIARSTUPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NCl)NCl)NCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3N6 | |
Record name | TRICHLOROMELAMINE | |
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DSSTOX Substance ID |
DTXSID5026201 | |
Record name | Trichloromelamine | |
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Molecular Weight |
229.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloromelamine appears as white or off-white to yellow fine powder with a chlorine odor. pH of saturated aqueous solution: 4. (NTP, 1992), White or off-white to yellow solid with an odor of chlorine; [CAMEO] Cream colored solid; [Reference #1] | |
Record name | TRICHLOROMELAMINE | |
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Record name | Trichloromelamine | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | TRICHLOROMELAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | TRICHLOROMELAMINE | |
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Vapor Pressure |
0.000071 [mmHg] | |
Record name | Trichloromelamine | |
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CAS No. |
7673-09-8, 12379-38-3 | |
Record name | TRICHLOROMELAMINE | |
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Record name | Trichloromelamine | |
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Record name | Trichloromelamine | |
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Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |
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Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |
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Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-trichloro- | |
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Record name | Trichloromelamine | |
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Record name | N2,N4,N6-trichloro-2,4,6-triamino-s-triazine | |
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Record name | TRICHLOROMELAMINE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | TRICHLOROMELAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism is not fully elucidated in the provided research, TCM likely acts as a chlorinating agent and oxidant. [] This suggests that it disrupts vital cellular processes in microorganisms, ultimately leading to their death.
ANone: Studies show that TCM administration in rats primarily affects the stomach and trachea. [] Additionally, it causes engorgement of small blood vessels in various organs, including the adrenals, brain, kidneys, liver, lung, and pituitary. []
ANone: The molecular formula of trichloromelamine is C3H6Cl3N6, and its molecular weight is 232.49 g/mol. []
ANone: While the provided research papers do not delve into specific spectroscopic data, techniques like NMR and IR spectroscopy have been used to analyze the structure of carbon nitride materials derived from TCM. [, ] These studies provide insights into the carbon and nitrogen environments within these materials.
ANone: Research indicates that TCM's stability in ointments varies depending on the base and dispersing agent used. [] For instance, when dispersed in glyceryl triacetate, it shows better stability in halogenated hydrocarbons compared to silicone gels. []
ANone: Studies on EPR cured with TCM and dicumyl peroxide reveal that TCM induces scission reactions in the network chains of the rubber. [] This degradation is primarily attributed to the peroxide content and the solubility of unreacted components in the material. []
ANone: TCM serves as an efficient catalyst in various organic reactions, including:
- Trimethylsilylation of Alcohols: It promotes the selective protection of hydroxyl groups in alcohols and phenols using hexamethyldisilazane. []
- Thioacetalization and Transthioacetalization: It catalyzes the formation of thioacetals from aldehydes and the conversion of acetals and oxathioacetals to their corresponding thio derivatives. [, ]
- Oxidation Reactions: It facilitates the oxidation of urazoles and bisurazoles to triazolinediones. [, ]
- Dehydration of Carbohydrates: In ionic liquids, TCM, particularly in conjunction with 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), demonstrates high catalytic activity in converting carbohydrates like fructose, sucrose, and inulin to 5-hydroxymethylfurfural (HMF). []
ANone: TCM acts as a precursor for generating nitrogen-rich carbon nitride materials. [, ] Upon thermal decomposition, TCM undergoes structural rearrangement, forming a material primarily composed of larger heptazine-like units rather than the anticipated triazine units. [] This process offers a facile route to produce these potentially valuable materials.
ANone: While the provided papers do not directly involve computational studies on TCM itself, research on 1,8-dioxooctahydroxanthene derivatives, synthesized using TCM, employed density functional theory calculations. [] These calculations revealed that the oxygen atoms in these compounds are likely sites for interaction with metal surfaces, explaining their corrosion inhibition properties. []
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